![molecular formula C18H17N3O4 B2448052 N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-01-6](/img/structure/B2448052.png)
N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
“N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves numerous methods . For instance, solution-phase parallel synthesis and high throughput evaluation have been used to create new pyrimidine derivatives . The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution can afford the corresponding chalcone which can be used as a suitable precursor to prepare a new series of pyridine derivatives .Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . The structure of the synthesized compounds can be confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be explored through both theoretical and experimental studies . For instance, theoretical FT_IR results are in a proper concord with recorded measurements .Scientific Research Applications
- Researchers have synthesized various derivatives of indole, and some of these compounds exhibit antiviral properties. For instance:
- Some indole derivatives have shown anti-inflammatory and analgesic effects. Notably:
- Understanding the crystal structure of active pharmaceutical ingredients is crucial for drug development .
- Interestingly, MTTHPC (a related compound) has been considered a potential competitor for perovskite solar cells embedded with gold nanospheres. It possesses a band offset with a conversion efficiency of 24.84% .
Antiviral Activity
Anti-Inflammatory and Analgesic Activities
Crystal Growth and Pharmaceutical Applications
Perovskite Solar Cells
Muscle Relaxant Applications
Broad-Spectrum Biological Activities
Mechanism of Action
Future Directions
Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, the molecule could be a potential competitor for finest perovskite solar cells .
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-4-7-16-19-9-13(18(23)21(16)10-11)17(22)20-12-5-6-14(24-2)15(8-12)25-3/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJUGLTYTSCBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
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